beta-Lactose chemical structure and properties
beta-Lactose chemical structure and properties
An In-depth Technical Guide to beta-Lactose: Chemical Structure and Properties
Introduction
Lactose, a disaccharide sugar derived from galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key component in various food products.[1][2][3] It exists in two primary isomeric forms, or anomers: α-lactose and β-lactose.[4][5] These anomers differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose moiety.[4] While α-lactose monohydrate is the most common commercial form, β-lactose possesses distinct physicochemical properties, such as higher initial solubility and greater compressibility, which make it highly valuable for specific applications, including direct-compression tableting.[4][6][7]
This technical guide provides a comprehensive overview of the chemical structure and properties of β-lactose, detailed experimental protocols for its characterization, and visual representations of its structural and relational data to support researchers, scientists, and drug development professionals.
Chemical Structure of β-Lactose
β-Lactose is a disaccharide composed of a β-D-galactose unit and a D-glucose unit linked by a β(1→4) glycosidic bond.[1][3] Its systematic IUPAC name is 4-O-(β-D-galactopyranosyl)-β-D-glucopyranose.[8][9] The key distinction between β-lactose and α-lactose lies at the anomeric carbon (C1) of the glucopyranose ring.[3][4] In β-lactose, the hydroxyl group on this carbon is in the equatorial position (on the same side of the ring as the C6), whereas in α-lactose, it is in the axial position.[10]
Physicochemical Properties
β-Lactose is typically a white to off-white, odorless, crystalline solid with a mildly sweet taste.[1][13] Commercially available β-lactose often contains a mixture of anomers, typically around 70-80% β-lactose and 20-30% α-lactose.[4][14][15] It is considered anhydrous as it does not contain crystal water, unlike α-lactose monohydrate.[4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of β-lactose.
| Property | Value | Units | Notes | Citations |
| Molecular Weight | 342.30 | g/mol | [1][11] | |
| Melting Point | 224 - 254 | °C | Varies by source and purity. | [1][12][16][17] |
| Boiling Point | ~397.76 | °C | Rough estimate. | [1][12][16] |
| Density | ~1.59 | g/cm³ | At 20°C. | [1][4][16] |
| Specific Rotation [α]D | +35° to +55.4° | degrees | Initial value is +35°; equilibrates to ~+55.4° in water at 20°C due to mutarotation. | [2] |
| Solubility in Water | 50 | g/100 mL | Initial solubility; higher than α-lactose. Final solubility is the same for both anomers. | [2] |
| Solubility in Ethanol | Decreased | Solubility decreases significantly with increasing ethanol concentration. | [18][19][20] | |
| Flash Point | ~357.8 | °C | [1][17] |
Mutarotation
In an aqueous solution, α- and β-lactose undergo interconversion through a process called mutarotation, eventually reaching a state of equilibrium.[4] This occurs via the opening of the glucopyranose ring to form an open-chain aldehyde, which can then re-close to form either anomer.[14] At room temperature, the equilibrium mixture in water consists of approximately 60% β-lactose and 40% α-lactose.[4] The rate of mutarotation is influenced by temperature, pH, and concentration.[4] This phenomenon is critical as it means the properties of a lactose solution change over time until equilibrium is reached.
Experimental Protocols for Characterization
The characterization of β-lactose, particularly determining its purity and anomeric ratio, is crucial for quality control in pharmaceutical and food applications.[2][5] Several analytical techniques are employed for this purpose.
General Experimental Workflow
A typical workflow for the comprehensive characterization of a lactose sample involves multiple analytical techniques to assess its physical and chemical properties.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To determine the anomeric (β/α) ratio in a lactose sample.[5][14]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the lactose sample in a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D₂O).[21][22] DMSO is often preferred as it prevents mutarotation from occurring during the experiment.[2][21]
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of the α and β forms resonate at distinct chemical shifts.
-
Analysis: Integrate the peak areas corresponding to the anomeric protons of both α- and β-lactose.[22] The ratio of these integrals directly corresponds to the molar ratio of the anomers in the sample.[23] For analysis in DMSO, the relevant peaks are partially resolved doublets around 6.3 and 6.6 ppm.[21][22]
Polarimetry
Objective: To measure the specific optical rotation, which is characteristic of the anomeric composition.
Methodology:
-
Sample Preparation: Prepare a solution of the lactose sample in water at a precisely known concentration.
-
Measurement: Place the solution in a polarimeter cell of a known path length.
-
Data Acquisition: Measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Analysis: The initial optical rotation is measured immediately after dissolution. To observe mutarotation, measurements are taken over time until a stable value is reached, indicating equilibrium. The specific rotation is calculated using the observed rotation, concentration, and path length. The initial value for pure β-lactose is +35°, while the equilibrium value for a lactose solution is approximately +52.6° to +55.4°.[2][15]
Differential Scanning Calorimetry (DSC)
Objective: To analyze the thermal properties, including melting point and crystalline form, which differ between the anomers.[5]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (4-5 mg) of the lactose powder into an aluminum DSC pan.[24]
-
Instrument Setup: Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[24]
-
Analysis: The resulting thermogram will show endothermic peaks corresponding to events like the loss of water (for α-lactose monohydrate, around 140°C) and melting.[14] The melting point of β-lactose is significantly higher than that of α-lactose monohydrate, allowing for their differentiation.[14]
Spectroscopic Methods (FTIR and Raman)
Objective: To identify the anomeric form based on its unique vibrational spectrum (molecular fingerprint).
Methodology:
-
Sample Preparation: The solid powder sample is typically analyzed directly with minimal preparation using an appropriate accessory (e.g., an ATR accessory for FTIR).[25]
-
Data Acquisition: The FTIR or Raman spectrum is recorded over a specific wavenumber range (e.g., 4000 to 450 cm⁻¹).[24][25]
-
Analysis: The spectra of α- and β-lactose exhibit distinct absorption bands. For instance, a band around 950 cm⁻¹ in the FTIR spectrum is considered a diagnostic peak for the β-lactose anomer.[24] These techniques can confirm the presence and crystalline nature of β-lactose.[26][27]
Applications in Research and Drug Development
The unique properties of β-lactose make it a valuable excipient in the pharmaceutical industry.
-
Direct Compression Tableting: Its superior compressibility compared to α-lactose makes it an excellent binder and filler for producing tablets without the need for a wet granulation step.[6][7]
-
Dry Powder Inhalers (DPIs): While α-lactose monohydrate is often used as a carrier, the anomeric ratio can influence drug release and formulation performance.[6]
-
Food Industry: It is used as a substrate for fermentation in dairy products and as a sweetener.[1]
-
Nutrient: As the primary carbohydrate in milk, it is a crucial energy source.[1]
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